2-Hydroxy-pyrimidine-5-sulfonic acid

概要

説明

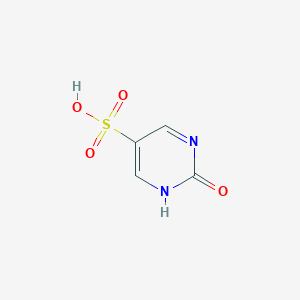

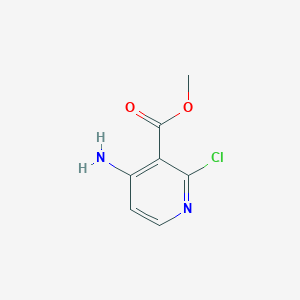

2-Hydroxy-pyrimidine-5-sulfonic acid is a chemical compound with the linear formula C4H4O4N21 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C4H4O4N21 . More detailed structural information might be available in specialized chemical databases or literature.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources I found, pyrimidine compounds in general have been known to participate in various chemical reactions .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular formula is C4H4O4N21, and it has an average mass of 176.151 Da .科学的研究の応用

Crystal Structures and Molecular Interactions

Pyrimidine derivatives, including 2-hydroxy-pyrimidine-5-sulfonic acid, have been extensively studied for their crystal structures and molecular interactions. Research has shown that pyrimidine and aminopyrimidine derivatives are significant due to their natural occurrence in nucleic acids. Studies such as those by Balasubramani, Muthiah, and Lynch (2007) have explored the crystal structures of organic salts containing pyrimidine derivatives, highlighting the importance of hydrogen bonding and base pairing in these compounds (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Chemical Reactions

This compound has been used in various chemical syntheses and reactions. For example, Sączewski, Gdaniec, Bednarski, and Makowska (2011) employed hydroxylamine-O-sulfonic acid as an efficient nucleophilic amination reagent for chloropyrimidines, leading to novel heteroaromatic hydroxylamine-O-sulfonates. This study also explored tandem nucleophilic addition-electrophilic cyclization reactions, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).

Fluorescent Properties and Applications

Research by Wu, Li, Liu, Wang, Yang, and Chen (2008) has demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of new fluorescent probes. Their study revealed how the substitution patterns on these pyrimidine derivatives affect their fluorescent properties, opening doors for their use in long-wavelength dye synthesis and other applications (Wu et al., 2008).

Antioxidant and Biological Activities

Pyrimidine derivatives have been explored for their biological activities. Rani, Aminedi, Polireddy, and Jagadeeswarareddy (2012) synthesized bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant properties, finding promising results compared to standard antioxidants. This highlights the potential of pyrimidine derivatives in pharmaceutical and health-related applications (Rani et al., 2012).

Catalysis and Material Science

Studies like those by Mamaghani, Taati, Rasoulian, Yousefizad, Toraji, Mohsenimehr, and Nia (2016) have utilized pyrimidine derivatives in the synthesis of complex molecules, using nanocatalysts for efficiency. This research contributes to the field of catalysis and material science, demonstrating the utility of pyrimidine derivatives in facilitating complex chemical reactions (Mamaghani et al., 2016).

Safety and Hazards

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Hydroxy-pyrimidine-5-sulfonic acid may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, like indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may interact with its targets in a way that modulates various biological processes.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to influence a wide range of biological activities . This suggests that this compound may also affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have demonstrated a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

2-Hydroxy-pyrimidine-5-sulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism. The interaction between this compound and xanthine oxidase results in the inhibition of the enzyme’s activity, which can influence the levels of uric acid in the body . Additionally, this compound can bind to organic anion transporter 1 (OAT1) and glucose transporter 9 (GLUT9), affecting their functions .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to up-regulate the expression of OAT1 and down-regulate GLUT9, which can impact the transport of organic anions and glucose within cells . These changes can alter cellular metabolism and affect overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to xanthine oxidase, inhibiting its activity and reducing the production of uric acid . This inhibition is crucial for its potential therapeutic applications in conditions like hyperuricemia. Additionally, the compound’s interaction with OAT1 and GLUT9 modulates their transport activities, further influencing cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit xanthine oxidase and modulate transporter activities without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and transporters like OAT1 and GLUT9 . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in purine metabolism and its impact on uric acid production are particularly noteworthy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with OAT1 and GLUT9 plays a crucial role in its localization and accumulation . These transporters facilitate the movement of the compound across cellular membranes, affecting its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

2-oxo-1H-pyrimidine-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4S/c7-4-5-1-3(2-6-4)11(8,9)10/h1-2H,(H,5,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYIKTWQMCFMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733456 | |

| Record name | 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40828-51-1 | |

| Record name | 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

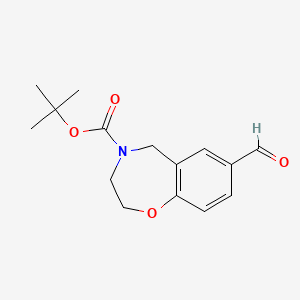

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)

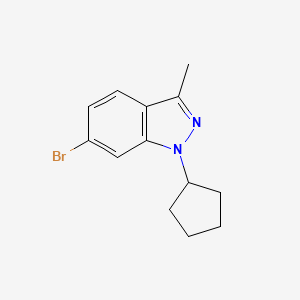

![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)

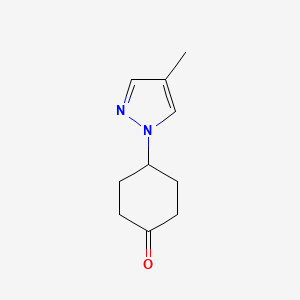

![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)